2-(Azepan-1-yl)-2-(4-chlorophenyl)ethanamine oxalate
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Research has focused on synthesizing complex molecules and understanding their structural properties. For example, studies on the synthesis of azide-bridged manganese(III) chains reveal insights into the magnetostructural correlation, providing a foundation for the development of magnetic materials (J. Song et al., 2014).
Heterocyclic Chemistry
- Techniques for constructing heterocycles like 1,4-oxazepines and 1,3-oxazines using phosphine-mediated tandem reactions have been developed, indicating the compound's potential utility in synthesizing biologically active molecules (Céline François-Endelmond et al., 2010). Additionally, the diversity-oriented synthesis of azaspirocycles demonstrates the relevance of such compounds in drug discovery (P. Wipf et al., 2004).
Environmental Applications
- The use of horseradish peroxidase-immobilized catalytic beads for the removal of toxic pollutants like 2,4-dichlorophenol from wastewater showcases the potential environmental applications of related compounds (Shuai Wang et al., 2015).
Chemical Synthesis
- Innovative methods for synthesizing 2-substituted 2H-azepines from 2-methoxy-3H-azepine highlight the compound’s utility in creating structurally complex and potentially pharmacologically active molecules (C. Cordonier et al., 2005).
Photopolymerization Processes
- The development of novel compounds for photopolymerization processes, as demonstrated by the synthesis of specific alkoxyamines, suggests potential applications in materials science (Y. Guillaneuf et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
2-(azepan-1-yl)-2-(4-chlorophenyl)ethanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2.C2H2O4/c15-13-7-5-12(6-8-13)14(11-16)17-9-3-1-2-4-10-17;3-1(4)2(5)6/h5-8,14H,1-4,9-11,16H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARALKAJNNMVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CN)C2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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